molecular formula C9H13ClN2O2 B3092314 Ethyl (3-aminophenyl)carbamate hydrochloride CAS No. 122712-58-7

Ethyl (3-aminophenyl)carbamate hydrochloride

Cat. No.: B3092314
CAS No.: 122712-58-7
M. Wt: 216.66 g/mol
InChI Key: QMFTYUPBCCAAPO-UHFFFAOYSA-N
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Description

Ethyl (3-aminophenyl)carbamate hydrochloride (CAS 122712-58-7) is a carbamate derivative characterized by an ethyl carbamate group attached to a 3-aminophenyl ring, with a hydrochloride salt enhancing its solubility. Carbamates are widely studied for their reactivity, toxicity, and metabolic pathways, making this compound relevant for comparative analysis with analogs.

Properties

IUPAC Name

ethyl N-(3-aminophenyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)11-8-5-3-4-7(10)6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFTYUPBCCAAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-aminophenyl)carbamate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of ethyl (3-aminophenyl)carbamate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Another method involves the reaction of 3-aminophenyl isocyanate with ethanol. This reaction also proceeds via nucleophilic substitution, forming ethyl (3-aminophenyl)carbamate, which is subsequently converted to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The crude product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-aminophenyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (3-aminophenyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (3-aminophenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities:

Compound Name CAS Number Molecular Formula Substituents Salt Form Key Features
Ethyl (3-aminophenyl)carbamate HCl 122712-58-7 C₉H₁₃ClN₂O₂ 3-aminophenyl, ethyl carbamate Hydrochloride Enhanced solubility, amino group reactivity
Ethyl carbamate (EC) 51-79-6 C₃H₇NO₂ Ethyl carbamate None Found in alcoholic beverages, carcinogenic
Vinyl carbamate Not reported C₃H₅NO₂ Vinyl carbamate None High carcinogenic potency
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 3-hydroxyphenyl, methyl carbamate None Industrial use, GHS warnings
Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate HCl 2098119-96-9 C₁₂H₁₅ClN₂O₃ Azetidine-ether, ethyl carbamate Hydrochloride Pharmaceutical research

Carcinogenic and Mutagenic Potency

  • Ethyl carbamate (EC): Induces hepatic carcinomas, neurofibrosarcomas, and lung adenomas in rodents. Its carcinogenicity is moderate compared to vinyl carbamate, which is ~100× more potent in lung tumor induction . EC is mutagenic in Salmonella typhimurium TA100 only under specific metabolic conditions .
  • It induces lung adenomas and liver tumors at lower doses than EC .
  • Ethyl (3-aminophenyl)carbamate HCl: No carcinogenicity or mutagenicity data available. The amino group may alter metabolic pathways compared to EC.

Key Research Findings and Data Gaps

Metabolic Pathways

  • Substituents like amino or hydroxyl groups (as in Ethyl (3-aminophenyl)carbamate HCl or Methyl (3-hydroxyphenyl)-carbamate) may alter metabolic activation, though studies are lacking.

Data Gaps

  • No studies directly address the toxicity, carcinogenicity, or pharmacokinetics of Ethyl (3-aminophenyl)carbamate HCl.

Biological Activity

Ethyl (3-aminophenyl)carbamate hydrochloride, a member of the carbamate family, has garnered attention for its diverse biological activities, particularly its interaction with enzymatic pathways and potential therapeutic applications. This article explores its mechanisms of action, pharmacological implications, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. The compound's amino group can form hydrogen bonds with active sites on AChE, leading to enzyme inhibition and subsequent accumulation of acetylcholine. This mechanism is crucial for understanding its potential use in neuropharmacology, particularly in conditions associated with cholinergic dysfunctions such as Alzheimer's disease.

Key Mechanisms:

  • Enzyme Inhibition: Interaction with AChE leads to increased levels of acetylcholine.
  • Hydrogen Bonding: The amino group facilitates binding to the enzyme's active site.
  • π-π Interactions: The phenyl ring may engage in interactions with aromatic residues in proteins, further modulating biological activity.

Biological Activity and Applications

The compound has been investigated for various biological activities:

  • Neuropharmacology: Due to its AChE inhibitory properties, it is considered a potential candidate for treating neurodegenerative diseases.
  • Biochemical Probes: Its ability to interact with multiple biological targets makes it useful in research settings for probing biochemical pathways.
  • Industrial Applications: Utilized in the synthesis of pharmaceuticals and agrochemicals, it serves as a building block in organic synthesis.

Research Findings and Case Studies

Numerous studies have elucidated the biological activity of this compound:

  • Acetylcholinesterase Inhibition Studies:
    • Research indicates that this compound exhibits significant AChE inhibitory activity, with IC50 values comparable to established inhibitors like rivastigmine. Such findings suggest its potential application in treating Alzheimer's disease and other cognitive disorders .
  • Toxicological Assessments:
    • Toxicity studies reveal that prolonged exposure may lead to neurotoxic effects due to cholinesterase inhibition. Regulatory bodies have established guidelines for safe exposure levels based on these findings .
  • Pharmacokinetics:
    • Metabolism primarily occurs in the liver, with excretion via urine. Understanding its pharmacokinetic profile is essential for determining dosing regimens in therapeutic applications.

Data Summary

The following table summarizes key research findings related to this compound:

Study FocusFindingsReference
AChE InhibitionSignificant inhibition observed; potential therapeutic use
Toxicological ImpactNeurotoxic effects linked to prolonged exposure
PharmacokineticsMetabolized in liver; excreted via urine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-aminophenyl)carbamate hydrochloride
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Ethyl (3-aminophenyl)carbamate hydrochloride

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